molecular formula C19H21N3O4 B14952146 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide

Cat. No.: B14952146
M. Wt: 355.4 g/mol
InChI Key: XFLNKMHIIRTTJO-RGVLZGJSSA-N
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Description

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with enzymes or other biological molecules, potentially inhibiting their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2,4-DIMETHYLPHENYL)-2-OXOACETAMIDE is unique due to its specific substitution pattern and the presence of both dimethoxy and dimethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar Schiff base hydrazones .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2,4-dimethylphenyl)oxamide

InChI

InChI=1S/C19H21N3O4/c1-12-5-7-15(13(2)9-12)21-18(23)19(24)22-20-11-14-6-8-16(25-3)17(10-14)26-4/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

XFLNKMHIIRTTJO-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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